molecular formula C9H8ClNO4 B1399863 5-(1-chloroethyl)-6-nitro-2H-1,3-benzodioxole CAS No. 1308676-67-6

5-(1-chloroethyl)-6-nitro-2H-1,3-benzodioxole

Cat. No.: B1399863
CAS No.: 1308676-67-6
M. Wt: 229.62 g/mol
InChI Key: OMPQSHASYDBYHK-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-6-nitro-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring substituted with a nitro group and a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-6-nitro-2H-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole followed by the introduction of the chloroethyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a Friedel-Crafts alkylation reaction using 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-6-nitro-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed

    Hydroxyl derivatives: from nucleophilic substitution.

    Halogenated derivatives: from electrophilic aromatic substitution.

    Amino derivatives: from reduction of the nitro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Chloroethyl)-6-nitro-2H-1,3-benzodioxole is unique due to the combination of its benzodioxole ring, nitro group, and chloroethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(1-chloroethyl)-6-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPQSHASYDBYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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